3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound notable for its diverse functional groups and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately . This compound features a central imidazolidine-2,4-dione structure, which is linked to a phenyl group and a piperidine derivative that incorporates a thiophene moiety.
This compound falls under the category of imidazolidine derivatives, which are known for their biological activities, including antimicrobial and anti-inflammatory properties. The presence of the thiophene ring adds to its pharmacological relevance, as thiophenes are often associated with various biological activities, making this compound a subject of interest in pharmaceutical research .
The synthesis of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step synthetic routes. One common approach includes:
This multi-component reaction strategy allows for the efficient construction of complex molecular architectures while enabling the incorporation of diverse functional groups.
The molecular structure of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione can be represented using various chemical notation systems:
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CS3)C(=O)C4=NOC(=C4)C5=CC=CS5
ZUYUAVDSRCLYSY-UHFFFAOYSA-N
.The structure features a bicyclic system with an imidazolidine core linked to a phenyl group and a piperidine ring that contains a thiophene substituent.
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione in synthetic organic chemistry.
The mechanism of action for this compound primarily relates to its interactions at the molecular level:
The physical properties of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione include:
Chemical properties include:
The compound has potential applications in several scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1